molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 Preladenant-d3 CAS No. 1346599-84-5

Preladenant-d3

Cat. No. B1146650
M. Wt: 506.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preladenant-d3 is the labelled analogue of Preladenant . Preladenant is a drug that selectively antagonizes the adenosine A2A receptor . It belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .


Molecular Structure Analysis

The molecular formula of Preladenant-d3 is C25H29N9O3 . The structure of Preladenant-d3 involves a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . More detailed structural information or a visual representation of the molecule was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of Preladenant-d3 were not explicitly detailed in the search results. The molecular formula of Preladenant-d3 is C25H29N9O3 .

Scientific Research Applications

1. Parkinson's Disease Treatment

Preladenant has been explored as a potential treatment for Parkinson's disease. It acts as an adenosine 2A receptor antagonist, showing potential in reducing "off" time in patients with Parkinson's disease. However, clinical trials have yielded mixed results regarding its efficacy. In some studies, preladenant was well tolerated but did not significantly reduce off time compared with a placebo, suggesting that further research is needed to fully understand its potential in treating Parkinson's disease (Hauser et al., 2015).

2. Neuroimaging Studies

Preladenant has been used in neuroimaging studies, specifically in positron emission tomography (PET) scans, to map cerebral adenosine A2A receptors. These studies aim to evaluate the distribution and density of A2A receptors in the brain. For example, research involving healthy human subjects has shown that 11C-preladenant readily enters the brain and its regional distribution is consistent with known A2A receptor densities, providing insights into brain receptor mapping and potential diagnostic applications (Sakata et al., 2017).

3. Preclinical Studies on Movement Disorders

In preclinical studies, preladenant has demonstrated positive effects in animal models of movement disorders. These studies have shown that preladenant can improve motor impairments in rodent and primate models of parkinsonism. This research supports the potential use of preladenant for treating Parkinson's disease and parkinsonian side effects of dopamine D2 receptor antagonists (Salamone, 2010).

4. Pharmacokinetic Studies

Pharmacokinetic studies have been conducted to understand the safety, tolerability, and metabolism of preladenant. These studies are crucial for determining the appropriate dosing and administration of the drug in clinical settings. Preladenant has generally been found to be well-tolerated in these studies, contributing to its profile as a potential therapeutic agent (Cutler et al., 2012).

properties

CAS RN

1346599-84-5

Product Name

Preladenant-d3

Molecular Formula

C₂₅H₂₆D₃N₉O₃

Molecular Weight

506.57

synonyms

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.